1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Kinase Inhibition Cancer Inflammatory Disorders

This compound is a unique benzhydryl-pyrazole-pyridine urea chemotype with no public pharmacological characterization. Its distinct substitution pattern offers a novel vector for proprietary kinase or anti-angiogenic SAR campaigns. Procure only if you have in-house assay capabilities (e.g., KINOMEscan, SPR, X-ray) to map polypharmacology de novo. Generic substitution is not advisable; exact chemical identity is mandatory for experimental replicability.

Molecular Formula C24H23N5O
Molecular Weight 397.482
CAS No. 2034423-81-7
Cat. No. B2570849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
CAS2034423-81-7
Molecular FormulaC24H23N5O
Molecular Weight397.482
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23N5O/c1-29-17-21(16-27-29)22-14-18(12-13-25-22)15-26-24(30)28-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,16-17,23H,15H2,1H3,(H2,26,28,30)
InChIKeyUIXXXZVHHFEXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034423-81-7): Structural Identity and Compound Class


The target compound, 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS 2034423-81-7), is a synthetic small molecule (C24H23N5O, MW 397.5 g/mol) belonging to the class of diaryl ureas incorporating a pyrazole-pyridine heterocyclic system . Its structure combines a central urea linker with a benzhydryl group on one terminus and a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl methyl moiety on the other. Compounds within this chemical space, particularly pyrazolyl-ureas, have been investigated in medicinal chemistry for their ability to interact with kinase targets and modulate angiogenesis pathways [1]. However, specific quantitative biological or physicochemical data for this unique chemotype remain absent from the peer-reviewed public domain.

Procurement Risk for 1-Benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea: Sourcing a Structurally Precise Chemical Tool


Generic substitution is not advisable for this compound class due to the established sensitivity of biological activity to specific substitution patterns on the pyrazole and urea moieties. Literature on the broader pyrazolyl-urea class demonstrates that seemingly minor structural modifications—such as changes to the N-aryl substituents or the nature of the heterocyclic linker—can profoundly alter kinase selectivity profiles, anti-angiogenic potency, and target engagement, as evidenced by structure-activity relationship (SAR) studies on analogs like GeGe-3 [1]. Without an exact match, substituting a candidate like 1-benzhydryl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea (CAS 1797867-16-3) or other benzhydryl-pyrazole ureas would introduce undefined changes to molecular conformation and pharmacophore presentation, fundamentally invalidating any experimental precedent based on this specific compound's design. Direct procurement of the precise compound is mandatory for replicability.

Differentiation Evidence for 1-Benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea: A Gap Analysis


Kinase Inhibition Landscape: Class-Level Inference from Benzhydrol-Pyrazole Patents

No direct quantitative inhibition data (IC50, Ki) are available for this specific compound against any kinase target. A related patent class (benzhydrol-pyrazole derivatives, US2015/0005345) claims generalized kinase inhibitory activity for compounds sharing the benzhydrol-pyrazole scaffold, but does not provide discrete data for the instant 1-benzhydryl-urea derivative [1]. In the absence of head-to-head data, this compound cannot be quantitatively differentiated from other pyrazolyl-urea kinase inhibitor fragments or leads.

Kinase Inhibition Cancer Inflammatory Disorders

Anti-Angiogenic Potential: SAR Gap with Pyrazolyl-Urea Comparators

While pyrazolyl-ureas like GeGe-3 have demonstrated anti-proliferative activity in HUVEC cells and inhibition of MAPK/PI3K signaling [1], no such angiogenesis-specific assays have been reported for 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea. The critical structural differences—replacement of GeGe-3's ethyl 4-carboxylate and 3-trifluoromethylphenyl urea with a benzhydryl group and a methylpyrazolyl-pyridyl methyl substituent—are known from class-level SAR to be significant determinants of cellular activity, yet no quantitative comparison exists to validate superiority or inferiority.

Angiogenesis HUVEC MAPK/PI3K

Physicochemical Property Benchmarking for Chemical Biology Applications

Basic molecular properties are calculable: molecular weight (397.5 Da), formula (C24H23N5O), and topological polar surface area inference suggest compliance with lead-like criteria (MW < 400) . However, critical experimental parameters such as aqueous solubility, logP/D, and permeability are unreported. This constitutes a significant procurement risk compared to established fragment or lead compounds in the pyrazolyl-urea class, where empirical solubility and metabolic stability data may guide selection for chemical biology probes.

Chemical Probe Solubility Fragment-Based Drug Discovery

Validated Application Scenarios for 1-Benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea


Internal Medicinal Chemistry SAR Exploration

The exclusive value of this compound lies in internal, proprietary structure-activity relationship (SAR) campaigns. The distinct benzhydryl-urea and methylpyrazolyl-pyridyl substitution pattern, while publicly uncharacterized, offers a novel chemical vector for exploring kinase or anti-angiogenic target space when paired with in-house assay data. Its procurement is justified only as a bespoke tool for an existing, data-rich optimization program where incremental modification of a lead scaffold is the goal [Section 3, Evidence 1 & 2].

Fragment-Based Drug Discovery (FBDD) Screening Library Expansion

With a molecular weight of 397.5 Da, the compound sits at the upper boundary of rule-of-three compliant fragments but may serve as a 3D-structural diversification element for targeted kinase fragment libraries. Its procurement enriches the chemical diversity of screening decks with a benzhydryl-pyrazole-urea pharmacophore not represented by simplified phenyl-urea fragments, provided the user is equipped to determine binding mode and affinity de novo through biophysical assays like SPR or X-ray crystallography [Section 3, Evidence 3].

Chemical Biology Probe Development (De Novo Mode of Action Studies)

The compound can be purchased as a starting point for synthesizing a small probe library if a researcher's target of interest is predicted (via computational docking) to accommodate the specific benzhydryl and methylpyrazolyl-pyridyl motifs. As the public kinome profiling data is absent, the user would need to perform a kinase selectivity panel (e.g., KINOMEscan) as a first step to map the compound's polypharmacology, a necessary investment for any subsequent claim of target modulation [Section 3, Evidence 1].

Quote Request

Request a Quote for 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.